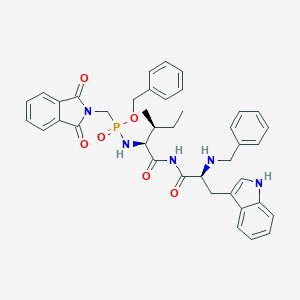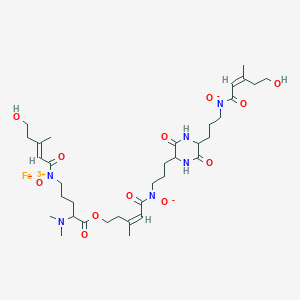
Pgitn
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pigment is a substance that gives color to living organisms, including plants, animals, and microorganisms. Pigments play a crucial role in various biological processes, such as photosynthesis, vision, and protection against harmful radiation. Pigments are also used in various industries, including food, cosmetics, and textiles. In recent years, a new type of pigment, called Pgitn, has gained attention for its potential applications in scientific research.
作用機序
The mechanism of action of Pgitn involves its interaction with specific molecules in biological systems, such as proteins, nucleic acids, and membranes. Pgitn can bind to these molecules and change their properties, such as their conformation, activity, and stability. This interaction can be used to study the function and regulation of these molecules in biological systems. Pgitn can also be used as a tool to manipulate biological processes, such as gene expression and protein synthesis.
Biochemical and Physiological Effects
Pgitn has various biochemical and physiological effects on living organisms, depending on its concentration, location, and duration of exposure. Pgitn can affect the metabolism of cells, the structure of membranes, and the signaling pathways of proteins. Pgitn can also affect the growth, development, and behavior of organisms, such as plants and animals. The effects of Pgitn can be studied using various techniques, such as biochemical assays, cell culture, and animal models.
実験室実験の利点と制限
Pgitn has several advantages for lab experiments, such as its high sensitivity, specificity, and versatility. Pgitn can be used in various assays, such as enzyme activity assays, protein-protein interaction assays, and DNA hybridization assays. Pgitn can also be used in various organisms, such as bacteria, yeast, and mammalian cells. However, Pgitn also has some limitations, such as its photobleaching, toxicity, and non-specific binding. These limitations should be considered when designing experiments and interpreting results.
将来の方向性
There are several future directions for Pgitn research, including the development of new synthesis methods, the optimization of its properties and applications, and the exploration of its biological functions and mechanisms. One potential direction is the use of Pgitn in drug discovery and development, such as the screening of small molecules and the design of drug delivery systems. Another potential direction is the use of Pgitn in nanotechnology, such as the fabrication of nanosensors and nanomaterials. Overall, Pgitn has great potential for advancing scientific research and technology in various fields.
合成法
Pgitn is a type of pigment that can be synthesized in the laboratory using a variety of methods. One common method involves the use of chemical reactions between organic compounds, such as amino acids and sugars, under specific conditions of temperature and pressure. Another method involves the use of biotechnology, such as genetic engineering, to produce Pgitn in microorganisms, such as bacteria and yeast. The synthesis method used depends on the desired properties and applications of Pgitn.
科学的研究の応用
Pgitn has potential applications in various scientific research fields, including biotechnology, biochemistry, and medicine. One of the most promising applications of Pgitn is in the development of biosensors, which are devices that can detect and measure specific substances in biological samples. Pgitn can be used as a fluorescent probe in biosensors to detect various molecules, such as proteins, nucleic acids, and enzymes. Pgitn can also be used in imaging techniques, such as fluorescence microscopy, to visualize biological structures and processes in living cells and tissues.
特性
CAS番号 |
125009-80-5 |
|---|---|
製品名 |
Pgitn |
分子式 |
C40H42N5O6P |
分子量 |
719.8 g/mol |
IUPAC名 |
(2S,3S)-N-[(2S)-2-(benzylamino)-3-(1H-indol-3-yl)propanoyl]-2-[[(1,3-dioxoisoindol-2-yl)methyl-phenylmethoxyphosphoryl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C40H42N5O6P/c1-3-27(2)36(44-52(50,51-25-29-16-8-5-9-17-29)26-45-39(48)32-19-10-11-20-33(32)40(45)49)38(47)43-37(46)35(41-23-28-14-6-4-7-15-28)22-30-24-42-34-21-13-12-18-31(30)34/h4-21,24,27,35-36,41-42H,3,22-23,25-26H2,1-2H3,(H,44,50)(H,43,46,47)/t27-,35-,36-,52?/m0/s1 |
InChIキー |
ZGCBYAKELITSTA-NHQNABIISA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6 |
SMILES |
CCC(C)C(C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6 |
正規SMILES |
CCC(C)C(C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6 |
同義語 |
PGITN phthaloyl-Gly(P)-Ile-Trp-NHBzl phthaloyl-glycyl(P)-isoleucyl-tryptophyl-benzylamide PP 607 PP607 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)


![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)




![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)